molecular formula C23H17ClFN7O2 B6563716 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide CAS No. 1005971-31-2

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide

Cat. No. B6563716
CAS RN: 1005971-31-2
M. Wt: 477.9 g/mol
InChI Key: CJQIVKRYFCKQHF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazolo[3,4-d]pyrimidin-4-yl group, a 3-chlorophenyl group, a 4-fluorophenoxy group, and an acetamide group. These groups are common in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using methods such as the Huisgen 1,3-dipolar cycloaddition reaction .


Molecular Structure Analysis

The compound has a complex structure with multiple rings including a pyrazolo[3,4-d]pyrimidine ring and phenyl rings. The presence of the chloro, fluoro, and methoxy substituents could significantly affect the compound’s reactivity and properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the acetamide group could undergo hydrolysis, and the halogen substituents might be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the acetamide could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor . It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for the inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K. This, in turn, produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The binding of PKB to PI-3,4,5-P3 promotes the activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been optimized to be an orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

Safety and Hazards

The safety and hazards of the compound would depend on its specific properties and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on exploring the compound’s biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN7O2/c1-14-9-20(29-21(33)12-34-18-7-5-16(25)6-8-18)32(30-14)23-19-11-28-31(22(19)26-13-27-23)17-4-2-3-15(24)10-17/h2-11,13H,12H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQIVKRYFCKQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide

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